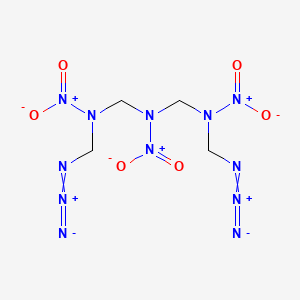
Methanediamine, N-(azidomethyl)-N'-(((azidomethyl)nitroamino)methyl)-N,N'-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- is a complex organic compound characterized by the presence of multiple azido and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- typically involves multi-step organic reactions. The process begins with the preparation of the azidomethyl intermediates, which are then subjected to nitration reactions to introduce the nitro groups. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols are in place due to the presence of azido groups, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under specific conditions.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of energetic materials and explosives due to its high nitrogen content.
Mecanismo De Acción
The mechanism of action of Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- involves its ability to undergo various chemical reactions due to the presence of reactive azido and nitro groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the release of energy in the case of energetic materials.
Comparación Con Compuestos Similares
- Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)amino)methyl)-N,N’-dinitro-
- Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-trinitro-
Uniqueness: Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- is unique due to its specific combination of azido and nitro groups, which confer distinct reactivity and potential applications compared to other similar compounds. The presence of both azido and nitro groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
62209-57-8 |
|---|---|
Fórmula molecular |
C4H8N12O6 |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
N,N-bis[[azidomethyl(nitro)amino]methyl]nitramide |
InChI |
InChI=1S/C4H8N12O6/c5-9-7-1-11(14(17)18)3-13(16(21)22)4-12(15(19)20)2-8-10-6/h1-4H2 |
Clave InChI |
WPRIDFBSTRCALS-UHFFFAOYSA-N |
SMILES canónico |
C(N=[N+]=[N-])N(CN(CN(CN=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


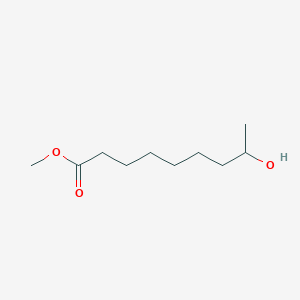
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
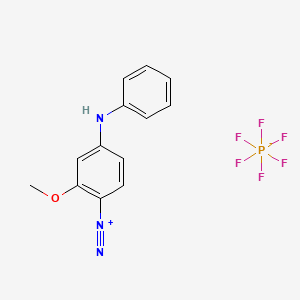
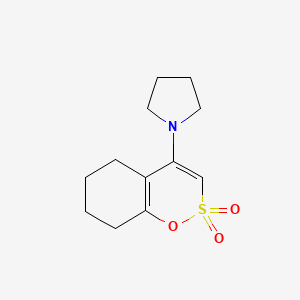
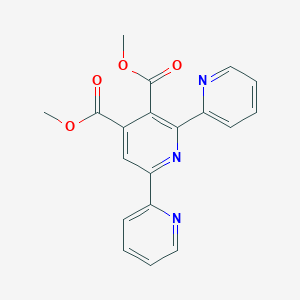
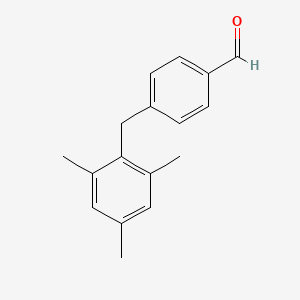
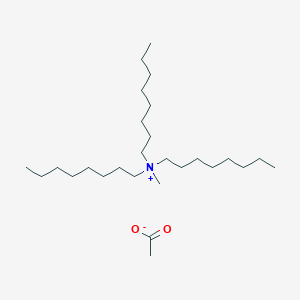
phosphanium bromide](/img/structure/B14138417.png)
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
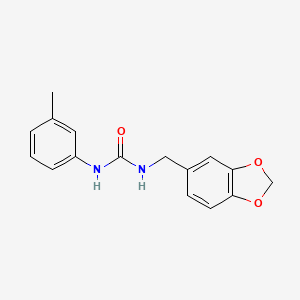
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)
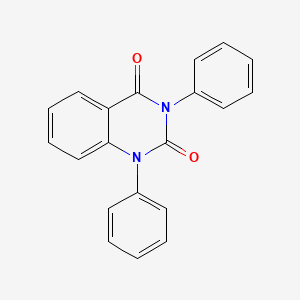
![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)
